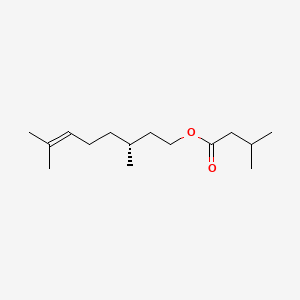

(R)-3,7-Dimethyloct-6-enyl isovalerate

Description

Overview of Isovalerate Esters as Natural Products

Isovalerate esters are a class of organic compounds that are widespread in nature, contributing significantly to the aromas of fruits, flowers, and fermented beverages. These esters are formed from isovaleric acid (3-methylbutanoic acid) and various alcohols. Their defining characteristic is often a powerful and pleasant fruity or sweet aroma.

For instance, ethyl isovalerate is a key component of the flavor profile of blueberries and possesses a fruity, apple-like odor. nih.govsigmaaldrich.com It is also found in other fruits like apples and in fermented products such as cider. nih.govthegoodscentscompany.com Similarly, methyl isovalerate and isoamyl isovalerate are recognized for their fruity aromas and are found in a variety of plants and food items. nih.gov The prevalence and distinctive scents of these compounds have led to their extensive use as flavoring agents and fragrance components in the food, cosmetic, and perfume industries. nih.govnih.govchemicalbull.com

| Compound Name | Natural Occurrence (Examples) | Aroma Description |

| Ethyl Isovalerate | Apples, Blueberries, Cider, Cheese | Fruity, Apple-like, Sweet |

| Methyl Isovalerate | Origanum minutiflorum, Thyme | Fruity |

| Isoamyl Isovalerate | Apples, Mint, Tomatoes | Sweet, Fruity, Apple-like |

Significance of Chiral Monoterpenoid Derivatives in Chemical Ecology

Monoterpenoids are a class of terpenes that consist of two isoprene (B109036) units. When these molecules possess a chiral center—a carbon atom attached to four different groups—they can exist as non-superimposable mirror images called enantiomers. These chiral monoterpenoid derivatives are crucial in chemical ecology, the study of chemical interactions between living organisms.

The significance of chirality lies in the high specificity of biological interactions. Olfactory receptors in insects, for example, are proteins with specific three-dimensional structures. nih.gov This structural specificity often leads to different biological responses to different enantiomers of the same compound. ed.govresearchgate.net One enantiomer of a pheromone might be highly attractive to an insect, while its mirror image could be inactive or even elicit a different behavioral response. researchgate.net This enantioselectivity is a fundamental mechanism for ensuring species-specific communication, preventing cross-attraction between different species. researchgate.net

Chiral monoterpenoids serve various roles in insect communication, acting as:

Pheromones: Chemical signals for mating, aggregation, or alarm. nih.govsemanticscholar.org

Allomones: Benefiting the emitter but not the receiver (e.g., defense compounds).

Kairomones: Benefiting the receiver but not the emitter (e.g., cues used by predators to find prey). researchgate.net

For example, the aggregation pheromone of the ambrosia beetle, sulcatol, demonstrates a synergistic effect where a mixture of both (R)- and (S)-enantiomers is required for bioactivity, whereas neither is active on its own. researchgate.net This highlights how the precise stereochemistry of these natural products is essential to their ecological function.

Research Trajectories and Academic Relevance of (R)-3,7-Dimethyloct-6-enyl Isovalerate

This compound is a chiral monoterpenoid derivative that combines the structural features of both families discussed above. Its academic relevance stems from its potential role as a semiochemical and its use as a model compound for studying stereoselective synthesis and biological activity.

Chemical Properties and Structure: The compound is an ester with the molecular formula C15H28O2. foodb.ca It is formed from the chiral alcohol (R)-citronellol and isovaleric acid. The presence of the chiral center at the C3 position of the octenyl chain is a key structural feature.

| Property | Data |

| IUPAC Name | [(3R)-3,7-dimethyloct-6-enyl] 3-methylbutanoate |

| Synonyms | (R)-Citronellyl isovalerate |

| Molecular Formula | C15H28O2 |

| Molecular Weight | 240.38 g/mol |

| Appearance | Colorless liquid (typical for similar esters) |

| Odor | Sweet, floral, fruity (based on citronellyl esters) chemicalbull.com |

Research Trajectories: Current and future research on this compound and related compounds is focused on several key areas:

Enantioselective Synthesis: A significant area of research is the development of efficient methods for producing single enantiomers of chiral compounds. Biocatalysis, using enzymes like lipases, offers a powerful tool for synthesizing chiral esters with high enantioselectivity under mild conditions. nih.govcambridge.orgpharmasalmanac.com Lipase-catalyzed esterification or transesterification of citronellol (B86348) is a well-studied approach for producing various citronellyl esters, and these methods can be adapted for the specific synthesis of the (R)-enantiomer. researchgate.nettandfonline.comicm.edu.pl

Biological Activity Studies: Research into citronellol and its esters has explored their potential biological activities. For example, various citronellyl esters have been synthesized and evaluated for cytotoxic activity against cancer cell lines, suggesting potential applications in chemoprevention research. aip.org Given that the biological effects of chiral molecules can be enantiomer-specific, the study of pure this compound is a logical progression in this field.

Chemical Ecology: The structural similarity of this compound to known insect semiochemicals makes it a candidate for investigation in insect behavior studies. Research could explore its potential role as an attractant, repellent, or pheromone for various insect species, leveraging the understanding that insect olfactory systems are highly attuned to specific stereoisomers. nih.gov

The study of this compound provides a valuable platform for exploring fundamental principles of stereochemistry, biocatalysis, and the intricate chemical signaling that governs interactions in the natural world.

Structure

3D Structure

Properties

CAS No. |

94345-75-2 |

|---|---|

Molecular Formula |

C15H28O2 |

Molecular Weight |

240.38 g/mol |

IUPAC Name |

[(3R)-3,7-dimethyloct-6-enyl] 3-methylbutanoate |

InChI |

InChI=1S/C15H28O2/c1-12(2)7-6-8-14(5)9-10-17-15(16)11-13(3)4/h7,13-14H,6,8-11H2,1-5H3/t14-/m1/s1 |

InChI Key |

WZTNQQJXPYEGAF-CQSZACIVSA-N |

Isomeric SMILES |

C[C@H](CCC=C(C)C)CCOC(=O)CC(C)C |

Canonical SMILES |

CC(C)CC(=O)OCCC(C)CCC=C(C)C |

Origin of Product |

United States |

Nomenclature, Structural Elucidation, and Stereochemical Considerations

IUPAC Naming and Systemic Nomenclature of (R)-3,7-Dimethyloct-6-enyl Isovalerate

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is (R)-3,7-dimethyloct-6-en-1-yl 3-methylbutanoate . rsc.orgchemnet.com This name is derived by identifying the parent alcohol and the carboxylic acid that form the ester.

The alcohol portion is an eight-carbon chain (oct) with methyl groups at positions 3 and 7, and a double bond between carbons 6 and 7 (oct-6-ene). The hydroxyl group is at position 1, making it an oct-6-en-1-ol. The "(R)" designation specifies the stereochemistry at the chiral center, which is carbon 3.

The acid portion is a four-carbon chain (butan) with a methyl group at position 3, making it 3-methylbutanoic acid. The common name for this acid is isovaleric acid. When naming the ester, the "-oic acid" suffix of the acid is replaced with "-oate," and the name of the alcohol's alkyl group precedes it.

Common Synonyms and Historical Designations (e.g., (R)-Citronellyl Isovalerate)

Historically and in commercial contexts, this compound is more commonly known as (R)-Citronellyl Isovalerate . chemnet.com This name utilizes the common name "citronellol" for the alcohol moiety, 3,7-dimethyloct-6-en-1-ol. The "(R)" prefix is retained to specify the stereoisomer.

Other synonyms and designations for this compound include:

(R)-3,7-Dimethyl-6-octen-1-yl isovalerate chemnet.com

3-Methylbutanoic acid, (3R)-3,7-dimethyl-6-octen-1-yl ester

It is important to note that the general term "citronellyl isovalerate" can refer to either the (R) or (S) enantiomer, or a racemic mixture of both. Therefore, the inclusion of the stereochemical descriptor is crucial for unambiguous identification.

Detailed Stereochemistry and Absolute Configuration at Chiral Centers

The key to the unique properties of this compound lies in its stereochemistry. The molecule possesses a single chiral center at the carbon atom in the 3-position of the octenyl chain. A chiral center is a carbon atom that is attached to four different groups.

The absolute configuration at this chiral center is designated as (R) based on the Cahn-Ingold-Prelog (CIP) priority rules . This system assigns priorities to the four substituents attached to the chiral carbon based on their atomic number.

For the chiral carbon at position 3 of the citronellyl moiety, the four attached groups are:

-H (Hydrogen)

-CH3 (Methyl group)

-CH2CH2C(CH3)=CH2 (the rest of the octenyl chain towards the double bond)

-CH2CH2O- (the rest of the octenyl chain towards the ester group)

To assign the (R) or (S) configuration, the molecule is oriented so that the lowest priority group (in this case, the hydrogen atom) is pointing away from the viewer. Then, the direction from the highest priority group to the second highest, and then to the third highest is observed. If this direction is clockwise, the configuration is (R) (from the Latin rectus for right). If it is counter-clockwise, the configuration is (S) (from the Latin sinister for left).

In the case of this compound, this clockwise arrangement of the substituents around the chiral center determines its specific three-dimensional structure and its interaction with other chiral molecules.

Conformational Analysis and Spectroscopic Signatures for Stereochemical Assignment

The stereochemical assignment of the (R) configuration is experimentally confirmed using various spectroscopic and analytical techniques. While obtaining a complete set of spectroscopic data specifically for the pure (R)-enantiomer of citronellyl isovalerate is challenging from publicly available literature, the principles of stereochemical analysis using spectroscopy are well-established.

Chiral Gas Chromatography (GC): This is a powerful technique for separating enantiomers. By using a chiral stationary phase in the GC column, the two enantiomers of citronellyl isovalerate will have different retention times, allowing for their separation and quantification. This method can confirm the enantiomeric purity of a sample of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR spectra of enantiomers are identical, the use of chiral resolving agents or chiral lanthanide shift reagents can induce diastereomeric interactions, leading to distinguishable chemical shifts for the corresponding protons and carbons of the (R) and (S) enantiomers. This allows for the determination of enantiomeric excess. For esters, the protons and carbons closest to the chiral center and the ester functional group would be most affected and therefore most useful for this analysis.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

A strong C=O stretching vibration for the ester group, typically in the range of 1735-1750 cm⁻¹.

C-O stretching vibrations for the ester group, usually appearing in the 1000-1300 cm⁻¹ region.

C-H stretching and bending vibrations for the aliphatic parts of the molecule.

While a standard IR spectrum will not differentiate between enantiomers, Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, can be used to determine the absolute configuration of chiral molecules.

Below is a table summarizing the expected spectroscopic data based on the functional groups present in the molecule.

| Spectroscopic Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~170-175 ppm |

| Alkene Carbons (C=C) | ~120-140 ppm | |

| Carbon attached to Oxygen (CH₂-O) | ~60-70 ppm | |

| Chiral Carbon (CH) | ~30-40 ppm | |

| ¹H NMR | Protons on the double bond (C=CH) | ~5.0-5.2 ppm |

| Protons adjacent to the ester oxygen (CH₂-O) | ~4.0-4.2 ppm | |

| Methyl protons (CH₃) | ~0.8-1.7 ppm | |

| IR Spectroscopy | Ester C=O stretch | 1735-1750 cm⁻¹ |

| Ester C-O stretch | 1000-1300 cm⁻¹ | |

| Alkene C=C stretch | ~1670 cm⁻¹ | |

| C-H stretch (alkane and alkene) | ~2850-3100 cm⁻¹ |

Natural Occurrence and Biogeochemical Distribution

Identification and Quantification in Plant Metabolomes

The identification of (R)-3,7-Dimethyloct-6-enyl isovalerate in plant metabolomes is primarily achieved through gas chromatography-mass spectrometry (GC-MS) analysis of essential oils and volatile extracts.

This compound has been identified as a constituent of the essential oil of several plant species. Notably, its presence is well-documented in the roots of Valeriana officinalis L. (Valerian). Studies on the essential oil composition of Valerian root have reported the concentration of citronellyl isovalerate to range from 0.2% to 2.1%. mdpi.com

Table 1: Documented Natural Occurrence of this compound in Plant Species

| Plant Species | Common Name | Plant Part | Concentration Range (%) |

|---|---|---|---|

| Valeriana officinalis L. | Valerian | Root | 0.2 - 2.1 mdpi.com |

| Matricaria recutita L. | German Chamomile | - | Present actahort.org |

| Malus domestica | Apple | - | Suggested Presence mdpi.comthegoodscentscompany.com |

Direct studies on the specific localization of this compound within the tissues of the aforementioned plants are scarce. However, general knowledge of monoterpene ester biosynthesis and storage provides valuable insights. In rose petals, for example, the biosynthesis of monoterpenyl fatty acyl esters occurs in the upper epidermal layer of cells, and these compounds accumulate in the epicuticular wax surface. nih.gov This suggests a similar localization for this compound in the flowers and fruits where it is found, serving as a stored form of the parent alcohol, citronellol (B86348). In the case of Valeriana officinalis, the compound is extracted from the roots, indicating its synthesis and storage in the underground organs of the plant. mdpi.com

The co-occurrence of this compound with other structurally related terpenoid esters varies depending on the plant species. In a study analyzing the essential oil from the roots of Valeriana officinalis, geranyl isovalerate was identified alongside citronellyl isovalerate. researchgate.net This suggests that the plant possesses the enzymatic machinery to esterify both citronellol and its isomer geraniol (B1671447) with isovaleric acid. However, in the same study, citronellyl acetate (B1210297) was not reported as a constituent, indicating a potential substrate preference of the acyltransferases present in valerian root.

In contrast, citronellyl acetate is a known constituent of other essential oils, such as those from citronella, rose, and magnolia. bibliotekanauki.pl The enzymatic synthesis of citronellyl acetate has been achieved using microbial lipases, highlighting the biochemical feasibility of its formation. bibliotekanauki.pl Geranyl isovalerate has also been identified in the essential oil of Matricaria discoidea (pineapple weed), a relative of German chamomile. nih.gov A comparative analysis of the volatile terpenes in various Pinus species revealed the presence of different terpene esters, underscoring the diversity of these compounds across the plant kingdom. researchgate.net

Detection in Fungal or Microbial Secondary Metabolite Profiles

While there is no direct evidence of the natural production of this compound by fungi or microbes as a secondary metabolite, the biosynthesis of related terpenoid esters through microbial processes is well-established. Fungi are known to produce a vast array of terpenoid natural products. nih.govnih.govrsc.org The enzymatic machinery for terpenoid biosynthesis, including the formation of terpene alcohols and their subsequent esterification, exists within various microbial species.

Specifically, the microbial esterification of citronellol to produce citronellyl acetate has been demonstrated using the yeast Hansenula saturnus. nih.gov Furthermore, lipases from the fungus Rhizopus sp. have been successfully used for the synthesis of short-chain citronellyl esters, including citronellyl acetate and citronellyl butyrate (B1204436). researchgate.netejbiotechnology.info These findings indicate that while the natural occurrence of this compound in microbial metabolomes has not been reported, the potential for its biosynthesis by microorganisms exists, given the availability of the citronellol precursor and a suitable acyl donor.

Isolation from Insect Exudates or Semiochemical Blends (if direct evidence available)

Currently, there is no direct scientific evidence available that documents the isolation of this compound from insect exudates or its definitive identification as a component of a semiochemical blend for any insect species. Semiochemicals are chemical substances that carry information between organisms, and they include pheromones and allelochemicals. plantprotection.pl While many terpenoid compounds are known to function as insect semiochemicals, a specific role for citronellyl isovalerate has not been established in the currently available literature.

Environmental Dynamics and Trace Detection in Ecosystems

Biosynthesis and Metabolic Pathways

Elucidation of Precursor Building Blocks

The formation of (R)-3,7-dimethyloct-6-enyl isovalerate depends on the availability of its two fundamental precursors: (R)-citronellol and isovaleric acid. These molecules originate from separate and well-characterized biosynthetic routes within organisms.

The alcohol portion of the ester, (R)-3,7-dimethyloct-6-enyl, is derived from (R)-citronellol. The biosynthesis of citronellol (B86348) in plants, such as those in the Pelargonium genus, is a multi-step process that begins with the monoterpene geraniol (B1671447). oup.comnih.gov While the precise mechanisms can vary between species, a common pathway involves the following key transformations:

Oxidation of Geraniol: The pathway is initiated by the oxidation of geraniol to the aldehyde citral (B94496) (a mixture of the E-isomer, geranial, and the Z-isomer, neral). researchgate.netnih.gov

Stereoselective Reduction to (R)-Citronellal: The crucial step for determining the stereochemistry is the reduction of citral to (R)-citronellal. This reaction is catalyzed by stereoselective ene reductases, such as those from the Old Yellow Enzyme (OYE) family, which preferentially produce the (R)-enantiomer. nih.govmagentec.com.cn In pelargoniums, enzymes from the progesterone (B1679170) 5β-reductase and/or iridoid synthase-like enzymes (PRISE) family, identified as citral reductases (PhCIRs), also control the enantiomeric ratio of the resulting citronellal (B1669106). oup.comnih.gov

Reduction to (R)-Citronellol: The final step is the reduction of the aldehyde group of (R)-citronellal to a primary alcohol, yielding (R)-citronellol. researchgate.net

This pathway ensures the production of the specific (R)-enantiomer required for the synthesis of this compound.

The acyl component, isovaleric acid (3-methylbutanoic acid), is a branched-chain fatty acid derived from the catabolism of the branched-chain amino acid L-leucine. biocrates.comwikipedia.org This metabolic pathway is well-documented in various microorganisms, including bacteria like Propionibacterium freudenreichii, and is a key process in the development of flavors in fermented foods like cheese. nih.govnih.gov

The conversion of L-leucine to isovaleric acid proceeds through two primary enzymatic steps:

Transamination: The first step is a transamination reaction where the amino group of L-leucine is transferred to an α-keto acid acceptor (like α-ketoglutarate), producing α-ketoisocaproic acid. nih.govnih.gov

Oxidative Decarboxylation: The resulting α-ketoisocaproic acid is then enzymatically converted to isovaleric acid. nih.govnih.gov This conversion can occur via oxidative decarboxylation by a branched-chain α-keto acid dehydrogenase complex to yield isovaleryl-CoA, which is subsequently converted to isovaleric acid. nih.govresearchgate.net

This pathway provides the necessary isovaleric acid building block for the final ester formation.

Enzymatic Mechanisms of Ester Formation

The final step in the biosynthesis of this compound is the covalent linkage of the alcohol and acid moieties through an ester bond. This reaction is catalyzed by specific enzymes that ensure efficiency and stereochemical fidelity.

The esterification is catalyzed by enzymes belonging to the acyltransferase class, specifically alcohol acyltransferases (AATs), or by certain hydrolases like lipases and esterases operating in reverse. nih.govnih.gov AATs are a diverse group of enzymes that catalyze the condensation of an alcohol with an acyl-coenzyme A (acyl-CoA) molecule. nih.gov In this case, the reaction would involve isovaleryl-CoA and (R)-citronellol.

The general mechanism is as follows: Isovaleryl-CoA + (R)-Citronellol ⇌ (R)-Citronellyl isovalerate + CoA-SH

Alternatively, lipases can catalyze the direct esterification of (R)-citronellol and free isovaleric acid or a transesterification reaction with an activated ester of isovaleric acid. scielo.brdss.go.th Lipase-catalyzed synthesis of other citronellyl esters, such as citronellyl acetate (B1210297) and citronellyl butyrate (B1204436), has been extensively studied and demonstrates the feasibility of this enzymatic approach for producing terpene esters. dss.go.thtandfonline.com The yeast Hansenula saturnus has been shown to esterify citronellol using acetyl-CoA generated from glucose metabolism, highlighting a microbial pathway for such conversions. nih.govasm.org

Stereoselectivity in the formation of this compound is primarily determined by the chirality of the alcohol precursor, (R)-citronellol. The enzymes responsible for the citronellol biosynthetic pathway generate this specific enantiomer. nih.govmagentec.com.cn

During the esterification step, the catalyzing enzymes (acyltransferases or lipases) must accept (R)-citronellol as a substrate. While the esterification reaction itself does not alter the stereocenter of the alcohol, the enzyme's active site must be able to accommodate the (R)-configuration. Lipases are well-known for their high enantio- and regioselectivity and are often used in kinetic resolutions of racemic alcohols. mdpi.comresearchgate.net In a biosynthetic context where only (R)-citronellol is present, the enzyme's ability to efficiently bind this enantiomer leads to the exclusive formation of the (R)-ester. The stereoselectivity is therefore a product of the substrate's predefined chirality from its own biosynthetic pathway.

Biotransformation and Biodegradation Routes

The breakdown of this compound in biological systems is expected to proceed via enzymatic hydrolysis of the ester bond, followed by the metabolism of the resulting alcohol and carboxylic acid.

The primary step in biodegradation is the cleavage of the ester linkage by hydrolase enzymes, such as esterases and lipases, which are ubiquitous in microorganisms. This reaction, which is the reverse of the synthesis, yields (R)-citronellol and isovaleric acid.

** (R)-Citronellyl isovalerate + H₂O → (R)-Citronellol + Isovaleric acid**

Following hydrolysis, the two products enter separate degradation pathways:

(R)-Citronellol Degradation: As a monoterpenoid alcohol, (R)-citronellol can be oxidized by microorganisms. For example, bacteria like Gluconobacter oxydans and Gluconobacter cerinus can convert citronellol into citronellal and subsequently to citronellic acid. google.com Further degradation of terpenoids by microbial communities, such as those found in soil or animal rumens, can lead to the complete mineralization of the carbon skeleton. nih.gov

Isovaleric Acid Degradation: Isovaleric acid, as an intermediate in leucine (B10760876) metabolism, can be readily metabolized by many organisms. It is typically activated to isovaleryl-CoA, which then enters the main metabolic pathways. wikipedia.orgresearchgate.net Isovaleryl-CoA is further catabolized to acetyl-CoA and propionyl-CoA, which can then be utilized in the citric acid cycle for energy production.

Further Catabolism of (R)-3,7-Dimethyloct-6-en-1-ol (Citronellol) and Isovaleric Acid Metabolites

Following hydrolysis, the resulting (R)-citronellol and isovaleric acid enter distinct catabolic pathways.

Catabolism of (R)-3,7-Dimethyloct-6-en-1-ol (Citronellol):

The degradation of acyclic monoterpenoids like citronellol has been studied in various microorganisms, particularly in species of Pseudomonas. frontiersin.orgnih.gov The catabolic pathway typically begins with the oxidation of the primary alcohol group of citronellol. dtic.mil

This oxidation process generally proceeds through the following steps:

Oxidation to an Aldehyde: (R)-citronellol is first oxidized to its corresponding aldehyde, (R)-citronellal. This reaction is often catalyzed by alcohol dehydrogenases.

Oxidation to a Carboxylic Acid: The aldehyde is then further oxidized to a carboxylic acid, (R)-citronellic acid. nih.gov

CoA-Thioester Formation and Beta-Oxidation: The resulting citronellic acid is subsequently activated to a CoA-thioester, which can then enter the beta-oxidation pathway, leading to its fragmentation and eventual integration into central metabolic pathways, such as the Krebs cycle, for energy production. frontiersin.org

Catabolism of Isovaleric Acid:

Isovaleric acid, a branched-chain fatty acid, is a common metabolite in many organisms. Its catabolism is well-characterized and involves a series of enzymatic reactions that convert it into acetyl-CoA and propionyl-CoA, which are central metabolites.

Microbial Degradation Pathways in Environmental Contexts

In the environment, this compound is subject to degradation by a diverse range of microorganisms present in soil and water. These microbes utilize terpenoids as a source of carbon and energy. frontiersin.org The degradation process is initiated by the extracellular or intracellular hydrolysis of the ester bond by microbial esterases, as described previously.

Once hydrolyzed, the resulting citronellol and isovaleric acid are degraded through the pathways outlined in the section above. Various microbial genera have been identified for their ability to degrade terpenoids, including Aspergillus, Rhodotorula, Candida, and Enterobacter. cabidigitallibrary.org The efficiency of degradation can vary significantly between different microbial species. cabidigitallibrary.org

For instance, studies on mixed rumen bacteria have shown that while some terpenoids are extensively degraded, others are more resistant. nih.gov This highlights the diversity of microbial enzymatic capabilities in different environments. The ability of microorganisms to mineralize these compounds is crucial for the recycling of carbon in ecosystems. frontiersin.org

Chemical Synthesis and Advanced Synthetic Strategies

Preparation of Structurally Related Analogues and Deuterated Standards

Variations in the Carboxylic Acid Moiety

The synthesis of analogs of (R)-3,7-dimethyloct-6-enyl isovalerate can be readily achieved by modifying the carboxylic acid portion of the molecule. This approach allows for the creation of a diverse library of citronellyl esters, each with potentially unique properties. Research has focused on various synthetic methods, particularly enzymatic and chemically catalyzed reactions, to couple (R)-citronellol with a range of acyl donors.

Enzymatic synthesis, often employing lipases, is a prominent strategy due to its high selectivity and operation under mild reaction conditions. Lipase-catalyzed acylation of citronellol (B86348) has been successfully used to produce a variety of esters. researchgate.net For instance, studies have demonstrated the synthesis of short-chain citronellyl esters such as acetate (B1210297) and butyrate (B1204436). researchgate.netejbiotechnology.info In one study, a lipase (B570770) from Rhizopus sp. was used for direct esterification to produce citronellyl butyrate with yields ranging from 95% to 100% after 24 hours. researchgate.netejbiotechnology.info The same study achieved the synthesis of citronellyl acetate via transesterification with ethyl acetate, resulting in a 58% yield after 48 hours. researchgate.netejbiotechnology.info

The size of the aliphatic chain of the acyl donor appears to influence the rate of conversion in enzymatic reactions. researchgate.netejbiotechnology.info Carboxylic acids with more than two carbons have been shown to be better substrates for Rhizopus sp. lipase in direct esterification. researchgate.netejbiotechnology.info Other research has explored lipases from plant sources, such as black cumin seedlings, for the transesterification of citronellol. Using geranyl acetate as the acyl donor, citronellyl acetate was produced with a conversion yield of 76.32% after 72 hours. bibliotekanauki.plresearchgate.neticm.edu.pl

The scope of enzymatic synthesis extends to longer-chain carboxylic acids as well. The lipase-catalyzed acylation of citronellol has been performed with linear acylating agents ranging from C3 to C18, using Novozym® 435 as the biocatalyst. researchgate.net This method achieved high conversion rates of at least 91% for esters like citronellyl propionate (B1217596) and laurate. researchgate.net Specific research into the synthesis of citronellyl oleate (B1233923) and stearate (B1226849) has also been conducted, with conversion rates for citronellyl oleate reaching up to 93.9% using immobilized lipase from Candida antarctica (Novozym® 435). researchgate.net

Beyond enzymatic methods, chemical catalysis offers an alternative route. The esterification of β-citronellol with acetic acid has been demonstrated using tin(II) chloride (SnCl2·2H2O) as a catalyst, which achieved approximately 88% conversion with 99% selectivity under solvent-free conditions at room temperature. researchgate.net Another approach involves the synthesis of related compounds like carbonates; 3,7-dimethyloct-6-en-1-yl methyl carbonate was synthesized from racemic citronellol and methyl chloroformate. google.com

The table below summarizes the findings from various studies on the synthesis of different (R)-citronellyl esters.

| Resulting Ester | Acyl Donor / Carboxylic Acid | Catalyst / Method | Reaction Type | Yield / Conversion |

| (R)-Citronellyl Butyrate | Butyric Acid | Lipase from Rhizopus sp. | Direct Esterification | 95-100% researchgate.netejbiotechnology.info |

| (R)-Citronellyl Acetate | Ethyl Acetate | Lipase from Rhizopus sp. | Transesterification | 58% researchgate.netejbiotechnology.info |

| (R)-Citronellyl Acetate | Geranyl Acetate | Black Cumin Seedling Lipase | Transesterification | 76.32% bibliotekanauki.plresearchgate.neticm.edu.pl |

| (R)-Citronellyl Acetate | Acetic Acid | Tin(II) chloride (SnCl2·2H2O) | Esterification | ~88% researchgate.net |

| (R)-Citronellyl Propionate | Propionic Acid | Novozym® 435 | Esterification | >91% researchgate.net |

| (R)-Citronellyl Laurate | Lauric Acid | Novozym® 435 | Esterification | >91% researchgate.net |

| (R)-Citronellyl Oleate | Oleic Acid | Novozym® 435 | Esterification | 93.9% researchgate.net |

| (R)-Citronellyl Stearate | Stearic Acid | Candida antarctica lipase | Esterification | Mentioned researchgate.net |

| Citronellyl Methyl Carbonate | Methyl Chloroformate | Chemical Synthesis | Acylation | Not specified google.com |

Advanced Analytical Chemistry for Characterization and Trace Analysis

Chromatographic Separation Techniques for Resolution and Quantification

Chromatography is the cornerstone of analyzing volatile and semi-volatile organic compounds like (R)-3,7-Dimethyloct-6-enyl isovalerate. The choice of technique is dictated by the analytical challenge, whether it is resolving enantiomers or separating the target analyte from a multitude of other components.

Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

Chiral Gas Chromatography (GC) is an indispensable technique for determining the enantiomeric excess (ee) of chiral compounds. sci-hub.boxic.ac.uk This method is crucial for verifying the stereochemical purity of this compound, which is vital in applications where biological activity or sensory properties are enantiomer-dependent. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. uni-muenchen.de

The most common CSPs for separating terpene derivatives are based on modified cyclodextrins. gcms.czhplc.sk These cyclic oligosaccharides possess a chiral cavity, and by derivatizing the hydroxyl groups on the rim, their enantioselective properties can be finely tuned. For a compound like this compound, permethylated or trifluoroacetylated cyclodextrin (B1172386) derivatives are often employed. gcms.cz The enantiomeric excess is calculated from the relative peak areas of the (R) and (S) enantiomers in the chromatogram. mit.edu

Table 1: Typical Chiral Stationary Phases for GC Enantiomeric Separation of Terpenoid Esters

| Stationary Phase Name | Base Polymer | Common Application |

|---|---|---|

| Chirasil-Val | Polysiloxane with L-valine-tert-butylamide | Amino acid derivatives, versatile for many chiral compounds |

| Rt-βDEXsm | Permethylated β-cyclodextrin | Monoterpenes, monoterpene alcohols, fragrance components gcms.cz |

| HYDRODEX β-6TBDM | Heptakis-(2,3-di-O-methyl-6-O-t-butyldimethylsilyl)-β-cyclodextrin | Polar compounds, polyols, diols |

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

While GC is prevalent for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, particularly for preparative-scale separations or for analytes that are not thermally stable. Chiral HPLC separates enantiomers using a chiral stationary phase (CSP) packed into the column. nih.gov

For esters of chiral alcohols like (R)-citronellol, polysaccharide-based CSPs are highly effective. These phases, typically derived from cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support, contain chiral grooves and cavities. Enantioseparation occurs due to differential interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral polymer. nih.gov The choice of mobile phase (typically a mixture of an alkane like hexane (B92381) and an alcohol like isopropanol) is critical for optimizing the separation.

Table 2: Common Chiral Stationary Phases for HPLC

| Trade Name | Chiral Selector | Typical Mobile Phase |

|---|---|---|

| Chiralcel OD | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol |

| Chiralpak AD | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol |

| Chiralpak AS | Amylose tris((S)-α-methylbenzylcarbamate) | Hexane/Ethanol (B145695) |

Multidimensional Gas Chromatography (GC×GC) for Complex Mixture Analysis

This compound is often a component of highly complex mixtures like essential oils, where hundreds of compounds are present. chromatographytoday.comchromatographyonline.com In such cases, single-column GC may fail to provide adequate resolution, leading to co-elution of the target analyte with matrix components. Comprehensive two-dimensional gas chromatography (GC×GC) overcomes this limitation by coupling two columns of different selectivity (e.g., a non-polar column followed by a polar column) via a modulator. chromatographytoday.comnews-medical.net

This technique provides a vast increase in peak capacity and resolution, separating components across a two-dimensional plane. chromatographyonline.com This enhanced separation power is critical for the accurate quantification of the target compound without interference. chromatographytoday.com Targeted multidimensional GC (MDGC), which involves transferring only specific portions ("heart-cuts") of the effluent from the first column to the second, is another powerful approach for analyzing target compounds in complex samples. researchgate.netoregonstate.edu

Table 3: Example GC×GC Setup for Fragrance Analysis

| Parameter | First Dimension (¹D) | Second Dimension (²D) |

|---|---|---|

| Column Type | Non-polar | Mid- to High-polarity |

| Typical Phase | DB-5 (5% Phenyl-methylpolysiloxane) | DB-1701 (14% Cyanopropylphenyl-methylpolysiloxane) or SolGel-Wax |

| Length | 15-30 m | 1-2 m |

| Modulation | Thermal or Cryogenic | N/A |

| Benefit | Separation based on boiling point | Separation based on polarity |

Mass Spectrometry (MS) for Structural Identification and Fragmentation Analysis

Mass spectrometry is the definitive technique for the structural identification of this compound. It provides information on the molecular weight and, through fragmentation analysis, the structure of the molecule.

Electron Ionization (EI-MS) and Chemical Ionization (CI-MS)

Electron Ionization (EI) is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV). This process not only ionizes the molecule but also imparts significant excess energy, leading to extensive and reproducible fragmentation. youtube.com The resulting mass spectrum is a unique fingerprint of the compound. For 3,7-Dimethyloct-6-enyl isovalerate (MW=240.38), the EI spectrum is characterized by the absence of a strong molecular ion peak (M⁺˙ at m/z 240) but shows characteristic fragment ions resulting from the cleavage of the ester bond and fragmentation of the terpene skeleton. Key fragments include ions at m/z 136 (loss of isovaleric acid), 123, 95, 81, and 69 (characteristic terpene fragments). nih.gov

Chemical Ionization (CI) is a "soft" ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte through proton transfer. libretexts.orgwikipedia.org This process imparts much less energy, resulting in minimal fragmentation. libretexts.org The primary ion observed is the protonated molecule [M+H]⁺. For this compound, CI-MS would be used to confirm the molecular weight by showing a strong peak at m/z 241. shimadzu.com.sg This is complementary to EI-MS, where the molecular ion may be too weak to observe. youtube.com

Table 4: Comparison of Expected Ions in EI-MS and CI-MS for 3,7-Dimethyloct-6-enyl isovalerate

| Ionization Technique | Key Characteristic | Expected Major Ions (m/z) | Information Provided |

|---|---|---|---|

| Electron Ionization (EI) | Hard ionization, extensive fragmentation | 136, 123, 95, 81, 69 nih.gov | Structural fingerprint, fragmentation pattern |

| Chemical Ionization (CI) | Soft ionization, minimal fragmentation | 241 ([M+H]⁺) | Confirmation of molecular weight |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Isomers

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to differentiate between structural isomers. Isomers may have identical molecular weights and similar EI fragmentation patterns, making them difficult to distinguish. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 241 from CI) is selected, isolated, and then fragmented through collision-induced dissociation (CID). nih.gov

The resulting product ion spectrum is characteristic of the precursor's structure. For example, this compound (citronellyl isovalerate) is an isomer of citronellyl valerate (B167501). While both would produce an [M+H]⁺ ion at m/z 241, their CID spectra would differ. The fragmentation of protonated citronellyl isovalerate would involve the neutral loss of isovaleric acid (102 Da), while citronellyl valerate would show a neutral loss of valeric acid (also 102 Da), but further fragmentation of the resulting m/z 139 ion or other pathways could produce distinguishing product ions. nih.gov This allows for the unambiguous identification of the specific ester isomer present in a sample.

Table 5: Hypothetical MS/MS Fragmentation for Isomer Differentiation

| Compound | Precursor Ion (m/z) | Primary Neutral Loss | Key Product Ions (m/z) |

|---|---|---|---|

| 3,7-Dimethyloct-6-enyl isovalerate | 241 | Isovaleric Acid (102 Da) | 139, further terpene fragments (e.g., 121, 95, 81) |

| 3,7-Dimethyloct-6-enyl n-valerate | 241 | n-Valeric Acid (102 Da) | 139, potentially different ratios of terpene fragments |

| Geranyl isovalerate | 241 | Isovaleric Acid (102 Da) | 139, different terpene fragment pattern due to conjugated double bonds |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of an analyte by measuring its mass with extremely high accuracy. For this compound, which has a molecular formula of C₁₅H₂₈O₂, HRMS can differentiate its exact mass from other compounds with the same nominal mass but different elemental formulas (isobars). This capability is crucial for confirming the compound's identity, especially in complex mixtures where multiple components may co-elute during chromatographic separation.

When analyzed by HRMS, the instrument measures the mass-to-charge ratio (m/z) to several decimal places. The experimentally determined mass is then compared to the theoretical exact mass calculated from the sum of the masses of its most abundant isotopes (e.g., ¹²C, ¹H, ¹⁶O). A match within a narrow mass tolerance window (typically <5 ppm) provides high confidence in the assigned elemental composition. Techniques such as gas chromatography coupled to a time-of-flight (TOF) or Orbitrap mass analyzer are commonly used for such analyses of volatile terpenes and their esters. nih.govmdpi.com The high resolving power of these instruments can separate ions with very small mass differences, ensuring accurate identification. mdpi.com

The table below lists the calculated theoretical exact masses for this compound and its common ionic adducts that may be observed in HRMS analysis.

| Molecular Formula | Ion / Adduct | Theoretical Exact Mass (m/z) |

| C₁₅H₂₈O₂ | [M]⁺˙ (Radical Cation) | 240.20893 |

| C₁₅H₂₈O₂ | [M+H]⁺ (Protonated) | 241.21621 |

| C₁₅H₂₈O₂ | [M+Na]⁺ (Sodiated) | 263.19815 |

| C₁₅H₂₈O₂ | [M+K]⁺ (Potassiated) | 279.17209 |

Sample Preparation and Enrichment Methodologies for Biological Matrices

Analyzing this compound in biological matrices (e.g., plant tissues, insect pheromone glands, food products) presents challenges due to its volatility and likely low concentration amidst a complex mixture of other compounds. Effective sample preparation is therefore critical to isolate and concentrate the analyte prior to analysis.

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient technique for extracting volatile and semi-volatile compounds from solid, liquid, or gaseous samples. nih.gov The method involves exposing a fused silica fiber coated with a stationary phase to the headspace (the gas phase above the sample) in a sealed vial. researchgate.net Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted directly into the injector of a gas chromatograph (GC) for thermal desorption and analysis.

The efficiency of the extraction is dependent on several parameters that must be optimized, as summarized in the table below. mdpi.comnih.gov

| Parameter | Description | Typical Conditions for Volatile Esters |

| Fiber Coating | The type of stationary phase on the fiber determines its selectivity. | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) for a broad range of volatiles. nih.govnih.gov |

| Equilibration/Incubation Temperature | Higher temperatures increase the vapor pressure of analytes, facilitating their transfer to the headspace. | 40 - 80 °C. mdpi.comnih.gov |

| Equilibration/Incubation Time | The time required for analytes to partition between the sample and the headspace. | 20 - 40 minutes. mdpi.comnih.gov |

| Extraction Time | The duration the fiber is exposed to the headspace. | 30 - 60 minutes. mdpi.com |

| Agitation | Stirring or shaking the sample facilitates the mass transfer of analytes into the headspace. | Continuous during incubation and extraction. |

Solvent-Assisted Flavor Evaporation (SAFE) is a specialized high-vacuum distillation technique designed for the gentle isolation of volatile and semi-volatile compounds from solvent extracts of complex matrices. semanticscholar.orgtum.de It is particularly well-suited for the analysis of thermally labile aroma compounds that could degrade or undergo artifact formation using conventional distillation methods. tum.de

The process begins with the extraction of the biological matrix using an appropriate low-boiling organic solvent (e.g., dichloromethane (B109758) or diethyl ether). This extract, containing both volatile and non-volatile components (such as lipids, sugars, and pigments), is then introduced slowly into the SAFE apparatus, which is maintained under high vacuum (typically < 10⁻² Pa). semanticscholar.orgyoutube.com The low pressure allows for distillation at low temperatures (e.g., 30-50 °C), causing the solvent and volatile analytes to evaporate while leaving the non-volatile matrix components behind. youtube.com The volatilized compounds are then collected in a series of cold traps cooled with liquid nitrogen. The resulting distillate is a clean extract containing the concentrated volatile fraction, which can then be analyzed by GC-MS or other techniques. This method ensures high recovery of target analytes while minimizing thermal degradation. tum.descience.gov

Steam Distillation and Supercritical Fluid Extraction

The isolation and analysis of this compound from complex matrices, such as essential oils and botanical extracts, necessitate advanced analytical techniques that are both efficient and preserve the integrity of this thermally labile ester. Steam distillation and supercritical fluid extraction (SFE) are two prominent methods employed for the characterization and trace analysis of this and other volatile compounds.

Steam Distillation

Steam distillation is a classic and widely utilized method for the extraction of volatile organic compounds from plant material. mdpi.com This technique is particularly suitable for the isolation of thermolabile compounds like this compound, as it allows for distillation at temperatures below the boiling point of water, thus mitigating thermal degradation. researchgate.net The process involves passing steam through the plant matrix, which lowers the boiling point of the volatile compounds, allowing them to co-distill with the steam. scirp.org Upon condensation, the immiscible essential oil, containing the target ester, separates from the aqueous phase.

The efficiency of steam distillation for the extraction of terpene esters is influenced by several critical parameters, including distillation time, the physical state of the raw material (fresh or dried), and the steam flow rate. semanticscholar.orgresearchgate.netredalyc.org Optimization of these parameters is crucial for maximizing the yield of the essential oil and, consequently, the concentration of this compound. For instance, in the distillation of essential oil from Cymbopogon winterianus, a source of citronellyl esters, an extraction time of 4 hours with the natural plant material resulted in the maximum yield. researchgate.netredalyc.org

Subsequent analysis of the collected essential oil is typically performed using gas chromatography-mass spectrometry (GC-MS), which allows for the identification and quantification of this compound, even at trace levels. nih.govsemanticscholar.org

Table 1: Representative Parameters for Steam Distillation of this compound from a Plant Matrix

| Parameter | Value/Range | Purpose |

| Distillation Time | 2 - 6 hours | To ensure complete volatilization of the target compound. |

| Steam Temperature | 100 - 115 °C | To provide sufficient energy for volatilization without causing thermal degradation. |

| Material Size | 0.5 - 1.5 cm | To increase the surface area for efficient steam penetration and extraction. |

| Liquid-to-Material Ratio | 8:1 - 10:1 (mL:g) | To ensure adequate steam generation and contact with the plant material. |

This table presents typical parameters based on the steam distillation of related terpene esters from plant sources.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) has emerged as a green and highly selective alternative to conventional extraction methods. nih.gov This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. nih.gov Supercritical CO₂ is favored due to its non-toxic nature, moderate critical temperature and pressure (31.1 °C and 73.8 bar), and the ability to be easily removed from the extract. nih.govmdpi.com The solvating power of supercritical CO₂ can be precisely controlled by manipulating the pressure and temperature, allowing for the selective extraction of specific compounds or classes of compounds. nih.gov

For the extraction of volatile esters like this compound, SFE offers several advantages over steam distillation, including lower operating temperatures which further minimize the risk of thermal degradation, and the absence of water in the final extract. ntnu.no The selectivity of SFE can be further enhanced by the addition of a polar co-solvent, such as ethanol or methanol, which can increase the solubility of more polar analytes in the supercritical CO₂. nih.gov

The yield and composition of the extract obtained by SFE are dependent on parameters such as pressure, temperature, CO₂ flow rate, and the presence of co-solvents. semanticscholar.org Research on the SFE of volatile oils from various plant materials indicates that optimal conditions typically involve pressures ranging from 100 to 300 bar and temperatures between 40 and 60 °C. mdpi.comntnu.no

Table 2: Illustrative Parameters for Supercritical Fluid Extraction of this compound

| Parameter | Value/Range | Effect on Extraction |

| Pressure | 100 - 350 bar | Higher pressure increases the density and solvating power of CO₂, generally leading to higher yields. |

| Temperature | 40 - 65 °C | Affects both the vapor pressure of the analyte and the density of the supercritical fluid. |

| CO₂ Flow Rate | 1.5 - 2.5 mL/min | A higher flow rate can increase the extraction rate but may decrease the overall efficiency if not optimized. |

| Co-solvent | 0 - 10% Ethanol | The addition of a polar co-solvent can enhance the extraction of more polar compounds. |

This table provides a representative range of SFE parameters based on the extraction of similar volatile esters from plant matrices.

Following extraction, the collected extract can be analyzed by GC-MS to identify and quantify this compound. The clean nature of SFE extracts often simplifies the sample preparation process for subsequent chromatographic analysis.

Biological and Ecological Functions

Role in Plant-Environment Chemical Communication

Volatile organic compounds (VOCs) are crucial for a plant's interaction with its environment. These chemical signals can mediate a variety of ecological relationships. The role of (R)-3,7-Dimethyloct-6-enyl isovalerate in these complex communication networks is an area of interest, although specific research on this compound is limited.

This compound has been identified as a natural constituent of Valerian (Valeriana officinalis ) root oil. thegoodscentscompany.com Essential oils are complex mixtures of volatile compounds, and their composition can vary based on the plant's genetics, developmental stage, and environmental conditions. The presence of this ester in Valerian root oil suggests it is synthesized and emitted by the plant, thus classifying it as a plant VOC.

Floral scents are a key component in attracting pollinators to ensure successful reproduction. These scents are often complex bouquets of VOCs, with specific compounds or ratios of compounds being attractive to particular pollinator species. The fragrance profile of this compound is described as having floral and fruity notes, characteristics that are often associated with pollinator attractants.

However, there is currently a lack of specific scientific studies that have directly investigated and confirmed the role of this compound as a floral attractant for any specific pollinator species. While its scent profile is suggestive of a potential role in pollinator attraction, empirical evidence from field or laboratory-based bioassays is required to establish this function definitively.

Plants produce a vast arsenal (B13267) of secondary metabolites to defend themselves against herbivores. Some of these compounds can act as direct deterrents, while others may be involved in signaling pathways that activate broader defense responses. The potential for this compound to be involved in such defensive mechanisms has not been specifically elucidated in published research.

General studies on plant-herbivore interactions have shown that monoterpenoid esters can play a role in deterring feeding by certain insects. However, the specific activity of this compound in this context remains an open area for investigation.

Plants can communicate with each other through the release of VOCs, which can induce physiological or defensive responses in neighboring plants. This phenomenon, along with the release of chemicals that can inhibit the growth of competing plants (allelopathy), is a critical aspect of plant ecology.

To date, there is no scientific literature that specifically implicates this compound in interplant communication or as an allelopathic agent. Research in this area is necessary to determine if this compound has any role in mediating plant-plant interactions.

Significance in Insect Chemical Ecology

Chemical communication is fundamental to the behavior and ecology of insects, with pheromones playing a central role in processes such as mating, aggregation, and alarm signaling.

Pheromones are species-specific chemical signals that trigger innate behavioral responses in other individuals of the same species. A thorough review of the scientific literature does not currently indicate that this compound has been identified as a pheromone component or a modulator of pheromone activity in any specific insect species. While many esters of similar structure are known to function as insect pheromones, the specific role of this compound in insect chemical ecology has yet to be established through scientific investigation.

Behavioral Responses of Insects to this compound in Olfactometer Studies

While direct olfactometer studies specifically investigating the behavioral responses of insects to isolated this compound are not extensively documented in publicly available research, the behavioral effects of structurally similar compounds and the chemical class of fruity esters have been a subject of investigation. Olfactometer bioassays are a standard method for determining the attractant or repellent properties of volatile compounds on insects.

This compound, with its characteristic fruity and rosy odor, belongs to a class of compounds that are frequently involved in insect chemical communication. For instance, related compounds such as geranyl isovalerate have been identified as components of female-produced sex pheromones in certain click beetle species (Coleoptera: Elateridae), where they serve to attract males. This suggests that this compound could potentially elicit attraction in certain insect species.

In studies on fruit-visiting insects like the Queensland fruit fly (Bactrocera tryoni), various fruit-derived esters have been shown to elicit behavioral responses. Although this compound was not specifically tested in these studies, the general attractiveness of fruity and floral esters to fruit flies in olfactometer assays is well-established. These insects rely on a complex blend of volatile organic compounds to locate host fruits for feeding and oviposition.

Conversely, some essential oil constituents with similar chemical structures have demonstrated repellent effects on certain insects. For example, geraniol (B1671447) and citronellic acid have been shown to be avoided by bed bugs (Cimex lectularius). This highlights the context-dependent nature of insect behavioral responses, where a compound that is attractive to one species may be repellent to another.

The following table summarizes hypothetical olfactometer responses based on the known behaviors elicited by structurally related compounds in different insect species.

| Insect Species | Compound Class | Observed/Hypothesized Behavioral Response |

| Agriotes litigiosus (Click Beetle) | Pheromone Component (e.g., Geranyl Isovalerate) | Attraction of males |

| Bactrocera tryoni (Queensland Fruit Fly) | Fruit-derived Esters | General attraction of virgin and mated females |

| Cimex lectularius (Bed Bug) | Essential Oil Constituent (e.g., Geraniol) | Avoidance/Repellence |

Electrophysiological Responses (e.g., Electroantennography, Single Sensillum Recordings)

Specific electrophysiological data for this compound is limited. However, studies on related compounds and general screenings of fruit volatiles provide insights into the likely responses. For instance, in the Queensland fruit fly, 41 electrophysiologically active compounds were identified from various host fruits, with mated females generally showing a more frequent and intense response than virgin females. researchgate.net This suggests that the reproductive status of an insect can influence its sensitivity to certain volatiles.

Research on the common bed bug has shown that botanical-derived repellents can trigger action potentials from specific olfactory neurons. mdpi.com In particular, geraniol and citronellic acid elicited strong excitatory responses in the Dγ and Dβ sensillae, respectively. mdpi.com Given the structural similarity, it is plausible that this compound would also stimulate specific OSNs in various insect species. The perception of this compound would likely involve a combination of receptors that recognize both the terpenoid backbone and the isovalerate ester group.

The table below illustrates the types of electrophysiological responses that have been recorded for related compounds in different insect species, which can serve as a proxy for predicting the potential activity of this compound.

| Insect Species | Technique | Compound/Odor Source | Observed Electrophysiological Response |

| Bactrocera tryoni (Queensland Fruit Fly) | GC-EAD | Host Fruit Volatiles | 41 EAD-active compounds identified; stronger responses in mated females. researchgate.net |

| Cimex lectularius (Bed Bug) | SSR | Geraniol, Citronellic Acid | Strong excitatory responses in specific olfactory neurons. mdpi.com |

| Anastrepha fraterculus (South American Fruit Fly) | EAG | Synthetic Semiochemicals | Significant antennal responses, with immature flies showing greater responsiveness. mdpi.com |

Role in Host Plant Location or Oviposition Cues for Phytophagous Insects

Phytophagous insects heavily rely on volatile organic compounds (VOCs) emitted by plants to locate suitable hosts for feeding and oviposition. nih.govfrontiersin.org The blend of these volatiles can provide information about the plant species, its physiological state, and the presence of other herbivores. While there is no direct research implicating this compound as a key cue for host plant location or oviposition, its presence in the essential oils of some plants suggests a potential role in these processes.

The "mother knows best" hypothesis posits that gravid female insects will choose to lay their eggs on substrates that maximize the fitness of their offspring. nih.gov This choice is often mediated by a complex interplay of chemical cues. For specialist herbivores, specific plant secondary metabolites can act as oviposition stimulants. For example, in the specialist butterfly Melitaea cinxia, iridoid glycosides in the host plant Plantago lanceolata were found to be associated with oviposition choice in cage experiments. researchgate.net

Given that this compound contributes to the fruity and floral scent of some plants, it could act as part of a complex odor blend that attracts certain phytophagous insects. The response of an insect to this compound would likely be dependent on its degree of specialization and its evolutionary history with the host plants that produce it. A generalist herbivore might be attracted to it as a general indicator of a food source, while a specialist might use it as a more specific cue for a suitable host.

The following table outlines the general principles of how plant volatiles, including compounds like this compound, can function in host location and oviposition.

| Behavioral Process | Role of Plant Volatiles | Potential Role of this compound |

| Host Location | Serve as long-range attractants, guiding the insect towards a potential host. nih.gov | Could be a component of an attractive floral or fruity blend. |

| Host Recognition | Specific ratios of ubiquitous compounds or the presence of unique compounds can signal a suitable host. | Its presence or specific concentration in a blend could contribute to host recognition. |

| Oviposition Stimulation | Contact chemoreception of non-volatile compounds and perception of specific volatiles can trigger egg-laying. | Could act as a short-range volatile cue that encourages oviposition. |

Biological Activity in Non-Human Organisms

Interaction with Microbial Systems (e.g., Fungal or Bacterial Growth Modulation)

While direct studies on the antimicrobial properties of pure this compound are limited, the broader class of monoterpene esters and essential oils containing these compounds have demonstrated notable effects on microbial systems. The action of these compounds is often attributed to their ability to disrupt the integrity of microbial cell membranes. researchgate.net

For instance, citronella oil, which contains citronellyl acetate (B1210297) and other related compounds, has shown antibacterial activity. The proposed mechanism involves increased membrane permeability and fluidity in microorganisms, which can lead to cellular disruption and lysis. researchgate.net Similarly, related isovalerate esters have exhibited antimicrobial properties. Methyl isovalerate produced by Bacillus species has shown strong nematicidal activity.

The antifungal activity of essential oils containing citronellyl esters has also been reported. Thyme, peppermint, and citronella oils in their vapor phase have been shown to be effective against postharvest fungal pathogens in fruits like avocado and peach. researchgate.net The presence of compounds like geraniol and geranyl acetate in citronella oil is thought to contribute to its antifungal effects. researchgate.net

These findings suggest that this compound could modulate the growth of certain fungal and bacterial species, potentially through mechanisms that compromise cell membrane integrity.

The table below summarizes the observed antimicrobial activities of related compounds and essential oils.

| Microbial Species | Compound/Essential Oil | Observed Effect |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Citronella Essential Oil | Inhibition of bacterial growth. researchgate.net |

| Various Nematodes | Methyl Isovalerate | Nematicidal activity. |

| Colletotrichum gloeosporioides (Avocado pathogen) | Thyme Oil Vapor | Fungicidal effect. researchgate.net |

| Monilinia fructicola (Peach pathogen) | Thyme Oil Vapor | Inhibitory effect. researchgate.net |

Enzymatic Interactions (e.g., Substrate for Esterases in Non-Human Systems)

The primary enzymatic interaction involving this compound in non-human organisms is its hydrolysis by esterases. Esterases are a broad class of enzymes that catalyze the cleavage of ester bonds, a reaction that is fundamental to the degradation of this compound.

In microbial systems, the initial step in the aerobic degradation of this compound by bacteria such as Pseudomonas species is the hydrolysis of its ester bond. This reaction is catalyzed by esterases or lipases, yielding citronellol (B86348) and isovaleric acid. These products are then further metabolized through separate pathways.

The reverse reaction, the synthesis of citronellyl esters through enzymatic acylation, is also well-documented and provides indirect evidence of the interaction between these compounds and esterases. Lipases, a subclass of esterases, are commonly used as biocatalysts for the synthesis of various citronellyl esters. For example, Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, has been shown to efficiently catalyze the esterification of citronellol with a variety of carboxylic acids, including those with structures similar to isovaleric acid. This demonstrates the broad substrate specificity of these enzymes, which can accommodate the citronellyl moiety.

In insects, carboxylesterases present in the olfactory organs can act as odorant-degrading enzymes. researchgate.net These enzymes are thought to rapidly inactivate ester pheromones and plant volatiles, thereby terminating the olfactory signal and allowing the insect to perceive temporal changes in odor concentration. It is plausible that this compound could serve as a substrate for such esterases in the antennae of certain insect species.

| Enzyme Class | Organism Type | Interaction with this compound |

| Esterases/Lipases | Bacteria (e.g., Pseudomonas) | Hydrolysis of the ester bond, initiating biodegradation. |

| Lipases | Fungi (e.g., Candida antarctica) | Catalyzes the synthesis of citronellyl esters (reverse reaction). |

| Carboxylesterases | Insects | Potential hydrolysis as an odorant-degrading mechanism. researchgate.net |

Receptor Binding Studies in Non-Human Biological Models

The perception of volatile compounds in insects is mediated by a large family of ORs located on the dendrites of OSNs. nih.gov The binding of an odorant to an OR triggers a conformational change that leads to the opening of an ion channel and the generation of an electrical signal.

It is highly probable that the detection of this compound involves binding to specific ORs on the antennae of insects. The perception of this molecule is likely combinatorial, involving a suite of receptors that recognize different structural features, such as the terpenoid backbone and the isovalerate ester group. Some ORs may be broadly tuned to a range of fruity or floral esters, while others may be more specifically tuned to the unique structure of this compound.

Functional characterization of ant ORs has included testing with general odorants, a category under which this compound would fall. Furthermore, some insect ORs have been shown to be inhibited by certain molecules, suggesting that this compound could also have an inhibitory effect on specific receptors, potentially leading to a repellent behavioral response.

The following table outlines the principles of odorant-receptor interactions in insects and the hypothesized binding of this compound.

| Receptor Type | Organism | Ligand Class | Hypothesized Interaction with this compound |

| Odorant Receptors (ORs) | Insects | Volatile Organic Compounds | Likely binds to one or more ORs, potentially with varying affinities, leading to either excitation or inhibition of the neuron. |

| Combinatorial Coding | Insects | General Odorants | The overall perception of the compound's scent is likely due to the combined activation pattern of multiple ORs. |

Structure Activity Relationship Sar Studies for Biological Functions

Influence of Stereochemistry on Chemo-ecological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like (R)-3,7-Dimethyloct-6-enyl isovalerate, also known as (R)-citronellyl isovalerate. The spatial orientation of the methyl group at the C3 position creates two enantiomers, (R) and (S), which can elicit distinct responses in biological systems, particularly in the highly specific olfactory systems of insects.

While specific comparative studies on the chemo-ecological activity of the individual enantiomers of 3,7-Dimethyloct-6-enyl isovalerate are limited, research on related citronellyl derivatives provides valuable insights. For instance, studies on the olfactory responses of certain insects to the enantiomers of citronellol (B86348), the parent alcohol, have demonstrated enantiomeric preference. This specificity is often attributed to the precise fit of the chiral molecule into its receptor protein, akin to a lock and key mechanism.

An olfactory study on various optically active citronellyl derivatives revealed that while linear enantiomeric pairs often exhibit only minor differences in odor strength, their qualitative odor characteristics can differ significantly. Notably, for many of these derivatives, the (3S)-forms were described as having milder, cleaner, and more preferable top notes compared to the (3R)-forms. This suggests that the stereocenter at C3 significantly influences the interaction with olfactory receptors, which could translate to differential biological activities in a chemo-ecological context.

Table 1: Olfactory Profile of Chiral Citronellyl Derivatives

| Compound | Enantiomer | Odor Description |

| Citronellyl Nitrile | (3R) | Floral musk |

| (3S) | Rose floral | |

| Citronellyl Ethyl Oxalate | (3R) | Characteristic floral musk |

| (3S) | Rose floral |

This table illustrates how the stereochemistry at the C3 position can influence the perceived odor of citronellyl derivatives, suggesting a potential for differential biological activity.

The differential activity of enantiomers is a common phenomenon in insect chemical communication. Many insect species have evolved highly specific receptors that can distinguish between enantiomers of a pheromone, allowing for precise species recognition and mating behavior. It is therefore highly probable that the (R)- and (S)-enantiomers of 3,7-Dimethyloct-6-enyl isovalerate would also exhibit different levels or types of chemo-ecological activity.

Impact of Variations in the Isovalerate Moiety on Biological Responses

The isovalerate moiety of this compound is a critical determinant of its biological function. Modifications to this ester group, such as altering its chain length, branching, or introducing different functional groups, can significantly impact its physicochemical properties and, consequently, its interaction with biological targets.

Research on the structure-activity relationships of monoterpenoid esters has shown that the nature of the acyl group plays a crucial role in their biological efficacy. For example, in the context of insecticidal activity, the size and shape of the ester group can influence the compound's ability to penetrate the insect's cuticle and interact with its target sites.

A study on the enzymatic synthesis of short-chain citronellyl esters found that the length of the aliphatic chain of the acyl donor was important for the reaction's conversion rate. This suggests that the biological systems that produce and recognize these esters may also be sensitive to the structure of the acyl group. While this study focused on synthesis, it highlights the potential for biological systems to differentiate between esters with varying acyl chains.

Table 2: Hypothetical Variations in the Isovalerate Moiety and Potential Effects

| Modification to Isovalerate Moiety | Potential Impact on Physicochemical Properties | Predicted Effect on Biological Response |

| Increased chain length (e.g., hexanoate) | Increased lipophilicity, decreased volatility | Altered binding affinity to receptors, potentially longer-lasting but less potent effect |

| Decreased chain length (e.g., acetate) | Decreased lipophilicity, increased volatility | Potentially more potent but shorter-lasting effect |

| Introduction of unsaturation | Altered electronic properties and conformation | Modified receptor interaction and metabolic stability |

| Addition of polar functional groups | Increased hydrophilicity | Reduced ability to penetrate lipid membranes, potentially lower activity |

This table presents a theoretical framework for how modifications to the isovalerate moiety could influence the biological activity of the compound, based on general principles of SAR.

Effects of Modifications to the (R)-3,7-Dimethyloct-6-enyl Carbon Skeleton on Biological Efficacy

The (R)-3,7-Dimethyloct-6-enyl carbon skeleton, derived from (R)-citronellol, provides the structural foundation for the molecule's biological activity. Alterations to this terpene backbone, such as changes in the position or geometry of the double bond, saturation of the double bond, or modifications to the methyl groups, can have profound effects on its biological efficacy.

Saturation of the C6-C7 double bond to produce (R)-3,7-dimethyloctyl isovalerate would result in a more flexible molecule. This increased conformational freedom could negatively impact its ability to bind effectively to a specific receptor that requires a more rigid conformation for optimal interaction. However, in some biological contexts, increased flexibility might lead to interactions with a broader range of targets.

Table 3: Predicted Effects of Modifications to the (R)-3,7-Dimethyloct-6-enyl Skeleton

| Modification | Predicted Change in Molecular Properties | Potential Impact on Biological Efficacy |

| Saturation of the C6-C7 double bond | Increased conformational flexibility, loss of pi-electron system | Reduced binding affinity to specific receptors, potential for broader, non-specific interactions |

| Isomerization of the double bond (e.g., to C5-C6) | Altered molecular geometry and electronic distribution | Significant loss or change in specific biological activity |

| Removal of the C3 methyl group | Loss of chirality | Inability to differentiate between stereospecific receptors, likely reduced potency |

| Removal of one or both C7 methyl groups | Reduced steric bulk and lipophilicity | Altered binding interactions and membrane permeability |

This table outlines the expected consequences of various modifications to the terpene backbone on the molecule's properties and its resulting biological activity.

Future Directions and Emerging Research Avenues

Elucidation of Undiscovered Biosynthetic Genes and Enzymes

The biosynthesis of (R)-3,7-Dimethyloct-6-enyl isovalerate involves the convergence of two distinct metabolic pathways: the isoprenoid pathway and fatty acid metabolism. The alcohol moiety, (R)-citronellol, originates from geranyl diphosphate, a central intermediate in the universal isoprenoid biosynthetic pathways. The isovalerate portion is derived from isovaleric acid, which is rooted in fatty acid metabolism. The final step is an enzymatic esterification of (R)-citronellol with an activated form of isovaleric acid, such as isovaleryl-CoA.

While the precursor pathways are well-established, the specific enzymes and corresponding genes that catalyze the final condensation to form this compound in vivo remain largely uncharacterized. Future research will focus on identifying the specific acyltransferases or ester synthases responsible for this reaction in organisms known to produce the compound. Genome sequencing, transcriptomics, and proteomics of plant tissues or insect pheromone glands during active synthesis will be critical in pinpointing candidate genes. Subsequent heterologous expression and functional characterization of these genes will be necessary to confirm their enzymatic activity and substrate specificity.

Comprehensive Chemo-ecological Profiling Across Diverse Species

This compound has been identified as a naturally occurring volatile compound in the essential oils of several plant species, where it contributes to their characteristic aromas. chemicalbull.com Beyond its role in plants, it and structurally similar compounds are significant in insect chemical communication. Studies have identified it as a component of sex pheromones or as a synergist in various insect species, particularly within the orders Coleoptera (click beetles) and Hemiptera (mealybugs).

A significant future direction involves expanding this chemo-ecological profiling to a wider range of species. Systematic screening of volatile emissions from diverse plant taxa could reveal new sources and ecological roles, such as attracting pollinators or deterring herbivores. In entomology, detailed analyses of pheromone blends from a broader array of insect species are needed. This research will clarify the precise role of this compound—whether as a primary attractant, an aggregator, or a modulator of other semiochemicals. Such comprehensive profiling will provide a deeper understanding of the intricate chemical communication systems that govern interactions within and between species.

Development of Sustainable Production Methods for Enantiopure this compound